1-Ethyl-1H-benzimidazole
Overview
Description
1-Ethyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. The ethyl group at the 1-position distinguishes it from other benzimidazole derivatives and contributes to its unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of various 1H-benzimidazole derivatives has been reported in the literature. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, indicating the versatility of the benzimidazole core in medicinal chemistry . Another study reported the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, starting from substituted 1,2-phenylenediamine, demonstrating the adaptability of the benzimidazole scaffold for antiprotozoal activity . Additionally, ethyleneimidazolium benzimidazolate inner salts were synthesized and transformed into 2-vinyl-1H-benzimidazoles, showcasing a novel synthetic route . The synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles with significant analgesic activity further exemplifies the synthetic diversity of benzimidazole derivatives . A facile approach for the synthesis of substituted 1H-benzimidazoles was also reported using ethyl 4-chloro-3-oxobutanoate .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to establish the conformation of the molecule, confirming the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring . The molecular structures of two 1H-2-substituted benzimidazoles were also analyzed, revealing polymorphism and enantiomorphism in these compounds .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis processes described in the literature often involve condensation reactions, as well as transformations like β-elimination to afford vinyl derivatives . The reactivity of these compounds is influenced by the substituents on the benzimidazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the planarity of the benzimidazole ring system and the conformation of substituents affect the molecule's crystal packing and intermolecular interactions . These properties are crucial for the biological activity and pharmacokinetic profile of the compounds. The presence of fluorine atoms in certain derivatives, as seen in the synthesis of fluorinated 1-ethyl-1H-benzimidazole derivatives, can significantly enhance their biological activity, such as thrombin inhibitory activity .
Scientific Research Applications
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Fungicides
- Field : Agriculture
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Method of Application : The fungicides are applied to the plants or their surfaces where they metabolize into compounds similar to carbendazim or other benzimidazole derivatives, thus exhibiting fungicidal activity .
- Results : They have been found to be highly effective in controlling plant diseases caused by fungi .
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Pharmacological Activities
- Field : Medicine
- Application : Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .
- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
- Results : These compounds have shown promising results in treating various conditions, including ulcers, pain, and parasitic infections .
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Antimicrobial Activity
- Field : Medicine
- Application : Benzimidazole derivatives have shown significant antimicrobial potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive and anticonvulsant activities .
- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
- Results : These compounds have shown promising results in treating various conditions, including bacterial infections .
-
Antioxidant Activity
- Field : Medicine
- Application : Some benzimidazole derivatives have demonstrated antioxidant capacity comparable with that of the reference standard BHT .
- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
- Results : These compounds have shown promising results in treating various conditions, including oxidative stress-related diseases .
-
Antineoplastic Activity
- Field : Medicine
- Application : Benzimidazole derivatives have shown significant antineoplastic potential . They are considered as potential bioactive heterocyclic compounds with a variety of biological activities .
- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
- Results : These compounds have shown promising results in treating various conditions, including cancer .
-
Antiviral Activity
- Field : Medicine
- Application : Some benzimidazole derivatives have demonstrated antiviral capacity .
- Method of Application : The specific method of application would depend on the specific drug and its intended use. Generally, these drugs are administered orally or topically .
- Results : These compounds have shown promising results in treating various conditions, including viral infections .
Safety And Hazards
Future Directions
Benzimidazole derivatives have garnered attention due to their remarkable medicinal and pharmacological properties. They have been studied for their potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . Further exploration and development of these compounds could lead to new therapeutic options.
properties
IUPAC Name |
1-ethylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNMLOGVAVGQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333131 | |
Record name | 1-Ethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-benzimidazole | |
CAS RN |
7035-68-9 | |
Record name | 1-Ethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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